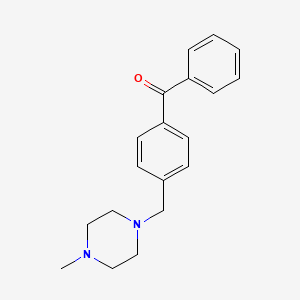
3-Carboethoxy-3'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboethoxy-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 . It is a complex organic molecule that contains a total of 50 bonds, including 27 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The molecule also contains 1 five-membered ring (pyrrolidine), 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 1 aliphatic tertiary amine .
Molecular Structure Analysis
The molecular structure of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone is characterized by several key features. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring is a benzophenone moiety, which consists of two aromatic rings connected by a carbonyl group. The molecule also contains a carboethoxy group, which is an ester functional group consisting of a carbonyl group attached to an ethoxy group .Applications De Recherche Scientifique
Photocatalytic Degradation
- BP-3, a structural relative of 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone, has been studied for its degradation under various conditions. PbO/TiO2 and Sb2O3/TiO2 photocatalysts were synthesized and used for the photocatalytic degradation of BP-3, showing complete degradation under certain conditions, indicating potential environmental applications for related compounds in mitigating organic pollutant impacts (Wang et al., 2019).
Oxidation Processes
- The oxidation of BP-3 in water by potassium permanganate was investigated, revealing that hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage are mainly involved in the oxidation process. This study provides a foundation for understanding the chemical behavior of benzophenone derivatives in water treatment processes (Cao et al., 2021).
Endocrine Disrupting Effects
- The occurrence of BP-3 in personal care products and its potential endocrine-disrupting effects have been documented, highlighting the need for understanding the environmental and health impacts of benzophenone derivatives. These studies provide insights into the human exposure routes and potential health implications (Liao & Kannan, 2014).
Impact on Aquatic Ecosystems
- The presence of BP-3 in water environments and its impact on aquatic ecosystems have been a subject of concern. Studies have explored its physicochemical properties, environmental occurrence, and toxic effects, providing a comprehensive understanding of the risks associated with BP-3 in aquatic ecosystems. This research is crucial for assessing the environmental impact of benzophenone derivatives (Kim & Choi, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h5-10,13-14H,2-4,11-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHOJVUWBRQDOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643189 |
Source


|
| Record name | Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxy-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-04-2 |
Source


|
| Record name | Ethyl 3-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)



